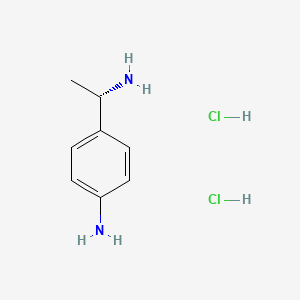
(S)-4-(1-Aminoethyl)aniline dihydrochloride
説明
“(S)-3-(1-Aminoethyl)aniline dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N2 and a molecular weight of 209.12 . It is used for research purposes .
Synthesis Analysis
The synthesis of α-chiral primary amines, such as “(S)-3-(1-Aminoethyl)aniline dihydrochloride”, is a valuable and versatile process. These amines serve as building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds . They also serve as chiral ligands or organocatalysts for asymmetric catalysis .Molecular Structure Analysis
The molecular structure of “(S)-3-(1-Aminoethyl)aniline dihydrochloride” can be represented by the SMILES notation: CC@@HN)N.Cl.Cl .科学的研究の応用
Genotoxic Activities and Carcinogenicity
Aniline derivatives, including "(S)-4-(1-Aminoethyl)aniline dihydrochloride," have been examined for their genotoxic potential and relationship to carcinogenic activities. One significant study reviewed the genotoxic activities of aniline and its metabolites, highlighting the complex outcomes across different genetic endpoints. Most validated studies did not indicate a genotoxic potential for aniline, suggesting that its carcinogenic effects in the spleen of rats might result from chronic high-dose damage leading to oxidative stress rather than direct genetic damage (Bomhard & Herbold, 2005).
Synthetic and Structural Insights
The synthesis and structural properties of novel substituted thiazolidinones from the reaction of chloral with substituted anilines, including derivatives of "this compound," have been explored. These studies have provided insights into the conformations of the products and their potential applications in various fields (Issac & Tierney, 1996).
Biological Applications and Toxicity Studies
Extensive research has been conducted on the biological significance and potential toxicity of aniline derivatives. For instance, the molecular mechanisms underlying aniline-induced spleen and neuron toxicity have been reviewed, elucidating the roles of oxidative stress, DNA damage, and cell cycle regulation in toxicity and tumorigenesis following exposure to such compounds (Makhdoumi et al., 2019). Another study reviewed the formation of aminophenyl-β-carboline derivatives from the co-mutagenic action of β-carbolines and aniline derivatives, highlighting their impact on tumorigenesis and the potential health risks associated with exposure (Totsuka & Wakabayashi, 2020).
将来の方向性
特性
IUPAC Name |
4-[(1S)-1-aminoethyl]aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTZGSNSUNOPNF-ILKKLZGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate](/img/structure/B3119731.png)
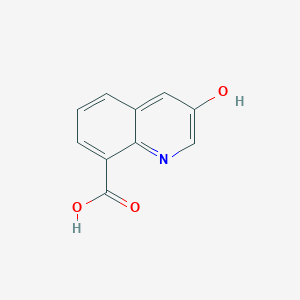
![6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B3119737.png)

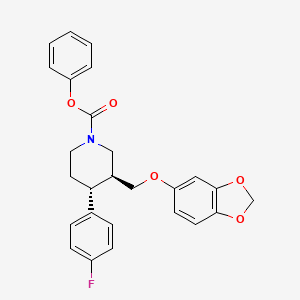
![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3119762.png)

![N-Cyclohexylcyclohexanamine;3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/no-structure.png)

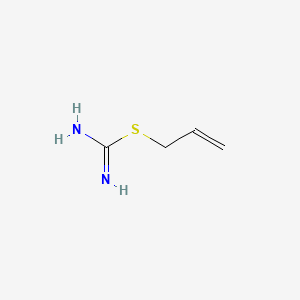
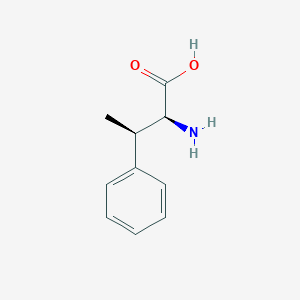

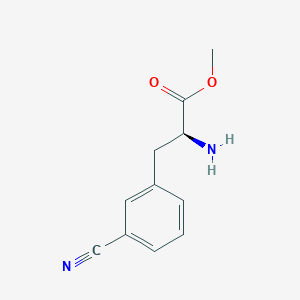
![Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide](/img/structure/B3119825.png)
